molecular formula C20H21NO4 B214497 3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B214497
M. Wt: 339.4 g/mol
InChI Key: HTMNVKOIWOOUCP-UHFFFAOYSA-N
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Description

3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method starts with the preparation of the indole nucleus, followed by the introduction of the hydroxy, isopropyl, and methoxyphenyl groups through various organic reactions. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods with adjustments to improve efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-propan-2-ylindol-2-one

InChI

InChI=1S/C20H21NO4/c1-13(2)21-17-7-5-4-6-16(17)20(24,19(21)23)12-18(22)14-8-10-15(25-3)11-9-14/h4-11,13,24H,12H2,1-3H3

InChI Key

HTMNVKOIWOOUCP-UHFFFAOYSA-N

SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)OC)O

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)OC)O

Origin of Product

United States

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